8-Thia-1-azaspiro[4.5]decane hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1-azaspiro[4.5]decane hydrochloride typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method allows for the formation of the spirocyclic structure with high efficiency. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Thia-1-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary or tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
8-Thia-1-azaspiro[4.5]decane hydrochloride has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Thia-1-azaspiro[4.5]decane hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The sulfur and nitrogen atoms in the spirocyclic structure can form covalent bonds with proteins and nucleic acids, leading to various biological effects. The compound has been shown to inhibit the replication of certain viruses and exhibit cytotoxic effects against cancer cells .
Comparison with Similar Compounds
8-Thia-1-azaspiro[4.5]decane hydrochloride can be compared to other spirocyclic compounds, such as:
1-Thia-4-azaspiro[4.5]decane: Similar structure but lacks the hydrochloride salt form.
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride: Contains an additional oxygen atom, leading to different chemical properties.
7-Thia-1-azaspiro[4.4]nonane hydrochloride: Smaller ring size, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-thia-1-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIOKPANVSTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSCC2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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